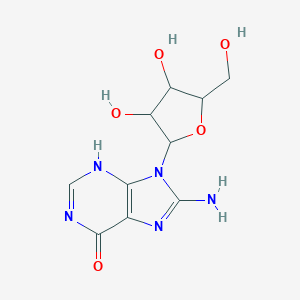

8-Amino-Inosine

Description

BenchChem offers high-quality 8-Amino-Inosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Amino-Inosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5/c11-10-14-4-7(12-2-13-8(4)19)15(10)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H2,11,14)(H,12,13,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCXRIVPFSZZSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10296437 | |

| Record name | 8-amino-9-pentofuranosyl-3,9-dihydro-6h-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13389-16-7 | |

| Record name | NSC109320 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-amino-9-pentofuranosyl-3,9-dihydro-6h-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-Amino-Inosine for Research Applications

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways to 8-Amino-Inosine, a crucial purine nucleoside derivative for research in chemical biology and drug development. The document emphasizes field-proven methodologies, explains the underlying chemical principles, and offers detailed, step-by-step protocols for laboratory execution. The primary focus is on the robust and widely adopted strategy involving the amination of an 8-bromo-inosine intermediate. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking both theoretical understanding and practical guidance for the synthesis of this important molecule.

Introduction: The Scientific Significance of 8-Amino-Inosine

Inosine, a naturally occurring purine nucleoside, is a central intermediate in the metabolism of purines.[1] Its derivatives are of significant interest to the scientific community for their roles in modulating RNA structure and function, and as building blocks for novel therapeutic agents. Inosine is structurally similar to guanosine but lacks the C2-amino group, which alters its base-pairing properties.[2][3] When adenosine in RNA is deaminated, it forms inosine, a process known as A-to-I editing, which can recode genetic information and impact protein function.[1][3][4]

The functionalization of the C8 position of the purine ring introduces novel chemical and biological properties. 8-Amino-Inosine, the subject of this guide, is a key analogue used in the development of enzyme inhibitors, particularly for targets like CD38, where 8-substituted nucleoside monophosphates have shown promising inhibitory activity.[5] The synthesis of this molecule, however, is not trivial. Direct amination of the inosine C8 position is challenging due to the electron-rich nature of the purine ring system. Therefore, synthetic strategies almost universally proceed through a more reactive intermediate, most commonly 8-bromoinosine.

This guide will detail the most reliable synthetic route, from the preparation of the key 8-bromo intermediate to its subsequent conversion into the final 8-amino product.

Core Synthetic Strategy: The 8-Bromo-Inosine Pathway

The most established and scalable route to 8-Amino-Inosine relies on a two-stage process. First, the C8 position of inosine is activated by introducing a good leaving group, typically bromine. Second, this leaving group is displaced by an amino-group precursor, which is then converted to the final primary amine. This pathway offers high yields and a reliable methodology for producing high-purity material.

Diagram of the Primary Synthetic Pathway

Caption: Overall workflow for the synthesis of 8-Amino-Inosine from Inosine.

Stage 1: Synthesis of the 8-Bromo-Inosine Intermediate

The initial and critical step is the electrophilic bromination of inosine at the C8 position. This position is the most susceptible to electrophilic attack on the hypoxanthine ring. While 8-Bromoinosine is commercially available, understanding its synthesis is crucial for custom applications or large-scale needs.[6][7]

The reaction typically involves treating inosine with elemental bromine in a buffered aqueous solution or a suitable solvent system. The buffer is essential to neutralize the hydrobromic acid (HBr) byproduct, which could otherwise lead to the acid-catalyzed cleavage of the sensitive N-glycosidic bond.

Stage 2: Amination via Nucleophilic Aromatic Substitution (SNAr)

With the 8-bromo intermediate in hand, the amino group can be introduced. A direct displacement with ammonia is possible but can require harsh conditions. A more controlled and widely used approach involves a two-step sequence: displacement with an azide ion followed by reduction.[5]

-

Azide Displacement: 8-Bromo-Inosine is treated with sodium azide (NaN₃) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF). The bromide at the C8 position is an effective leaving group, allowing for a nucleophilic aromatic substitution (SNAr) reaction to proceed, yielding 8-Azido-Inosine. DMF is an ideal solvent as it effectively solvates the sodium cation while leaving the azide nucleophile highly reactive.[5]

-

Reduction to Amine: The resulting 8-azido group is then cleanly reduced to the primary amine. The most common method is catalytic hydrogenation.[5] The 8-Azido-Inosine is dissolved in a solvent like ethanol and stirred under an atmosphere of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This reaction is typically high-yielding and produces nitrogen gas as the only byproduct, simplifying purification.

Diagram of the Amination Mechanism

Caption: The two-step conversion of 8-Bromo-Inosine to 8-Amino-Inosine.

Alternative Synthetic Approaches

While the bromo-intermediate pathway is dominant, modern organic chemistry offers alternative strategies for C8 functionalization that are relevant for advanced applications.

-

Direct C-H Functionalization: Methods involving the direct metalation of the C8 position followed by amination represent a more atom-economical approach. For instance, selective magnesiation at C8 using hindered bases like TMPMgCl·LiCl, followed by transmetalation to a copper species and subsequent oxidative amination, can form the C8-amino bond directly.[8]

-

Via 8-Formyl Intermediates: Another strategy involves the lithiation of a protected inosine derivative at the C8 position, followed by quenching with an electrophile like DMF to install an 8-formyl (aldehyde) group.[9][10] This aldehyde can then be converted to the amine via reductive amination, reacting it with an amine source (like hydroxylamine followed by reduction, or directly with ammonia and a reducing agent).[11]

These methods are powerful but often require stringent anhydrous conditions and specialized reagents, making the bromo-intermediate route more accessible for general laboratory synthesis.

Detailed Experimental Protocol: Azide-Mediated Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of 8-Amino-Inosine from commercially available 8-Bromoinosine.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier Notes |

| 8-Bromoinosine | C₁₀H₁₁BrN₄O₅ | 347.12 | e.g., Sigma-Aldrich[6] |

| Sodium Azide (NaN₃) | NaN₃ | 65.01 | Highly Toxic! Handle with extreme caution. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous grade recommended. |

| Palladium on Carbon (10% Pd) | Pd/C | - | Degussa type is standard. |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | 200 proof, anhydrous. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Reagent grade for chromatography. |

| Methanol (MeOH) | CH₃OH | 32.04 | Reagent grade for chromatography. |

Step-by-Step Procedure

Part A: Synthesis of 8-Azido-Inosine

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 8-Bromoinosine (1.0 eq) in anhydrous DMF (approx. 10 mL per gram of starting material).

-

Reagent Addition: Add sodium azide (NaN₃, approx. 3.0 eq) to the solution. Caution: Sodium azide is acutely toxic and can form explosive heavy metal azides. Use appropriate personal protective equipment and handle only in a chemical fume hood.

-

Heating: Heat the reaction mixture to 70-80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 10% MeOH in Dichloromethane). The reaction is typically complete within 4-6 hours.

-

Workup: After the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature. Quench the reaction by slowly adding an equal volume of water. This will precipitate the product.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol to remove residual DMF and unreacted starting materials.

-

Drying: Dry the resulting white to off-white solid under high vacuum to obtain crude 8-Azido-Inosine. This material is often pure enough for the next step without further purification.

Part B: Reduction to 8-Amino-Inosine

-

Reaction Setup: To a round-bottom flask or hydrogenation vessel, add the crude 8-Azido-Inosine from the previous step. Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10-20% by weight relative to the azido-inosine).

-

Solvent Addition: Add ethanol to dissolve/suspend the starting material (approx. 20 mL per gram).

-

Hydrogenation: Seal the vessel, evacuate the air, and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure an inert atmosphere. Maintain a positive pressure of hydrogen (a balloon is sufficient for small scale) and stir the suspension vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by TLC. The product, 8-Amino-Inosine, is more polar than the starting azide. The reaction is usually complete in 12-24 hours.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon drying; keep it wet with solvent during and after filtration.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by silica gel column chromatography or by recrystallization (e.g., from water or an ethanol/water mixture) to yield pure 8-Amino-Inosine as a white solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Melting Point: To compare with literature values as a measure of purity.

Summary and Outlook

The synthesis of 8-Amino-Inosine is a well-established process that is critical for advancing research into purinergic signaling and for the development of novel therapeutics. The pathway via an 8-bromo-inosine intermediate followed by an azide displacement and reduction remains the most reliable and accessible method for most laboratories.[5] As summarized in the table below, this multi-step synthesis provides a robust route to the target molecule.

Table: Summary of Key Reaction Parameters

| Step | Starting Material | Key Reagents | Solvent | Temp. | Typical Yield |

| 1. Azidation | 8-Bromoinosine | Sodium Azide (NaN₃) | DMF | 70-80 °C | > 90% |

| 2. Reduction | 8-Azido-Inosine | H₂, 10% Pd/C | Ethanol | R.T. | > 85% |

For researchers requiring diverse C8-substitutions, exploring modern C-H activation or formylation-reductive amination pathways may offer greater flexibility and novelty.[8][11] However, for the specific and efficient production of 8-Amino-Inosine, the protocols detailed in this guide provide a clear and validated path to success.

References

-

Small Molecule CD38 Inhibitors: Synthesis of 8-Amino-N1-inosine 5′-monophosphate, Analogues and Early Structure-Activity Relationship. (n.d.). National Institutes of Health. [Link]

-

Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection. (2024). MDPI. [Link]

-

Diverse C8-functionalization of adenine nucleosides via their underexplored carboxaldehydes | Request PDF. (n.d.). ResearchGate. [Link]

-

Inosine, 8-bromo- | C10H11BrN4O5 | CID 135468173. (n.d.). PubChem, National Institutes of Health. [Link]

-

Long, R. A., Robins, R. K., & Townsend, L. B. (1971). Purine nucleosides. XV. Synthesis of 8-amino- and 8-substituted aminopurine nucleosides. The Journal of Organic Chemistry, 36(1), 158-161. [Link]

-

Diversely C8-functionalized adenine nucleosides via their underexplored carboxaldehydes. (2017). Chemical Communications (RSC Publishing). [Link]

-

Diversely C8-functionalized adenine nucleosides via their underexplored carboxaldehydes. (n.d.). RSC Publishing. [Link]

-

Context-dependent decoding of inosines as guanosine, adenosine, or... (n.d.). ResearchGate. [Link]

-

Guanine to Inosine Substitution Leads to Large Increases in the Population of a Transient G·C Hoogsteen Base Pair. (n.d.). National Institutes of Health. [Link]

-

The Power of Inosine: How RNA Editing Shapes the Transcriptome. (n.d.). AlidaBio. [Link]

-

Inosine in Biology and Disease. (2021). MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Guanine to Inosine Substitution Leads to Large Increases in the Population of a Transient G·C Hoogsteen Base Pair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Power of Inosine: How RNA Editing Shapes the Transcriptome - AlidaBio [alidabio.com]

- 4. researchgate.net [researchgate.net]

- 5. Small Molecule CD38 Inhibitors: Synthesis of 8-Amino-N1-inosine 5′-monophosphate, Analogues and Early Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8-溴代肌苷 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Inosine, 8-bromo- | C10H11BrN4O5 | CID 135468173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Diversely C8-functionalized adenine nucleosides via their underexplored carboxaldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

8-Amino-Inosine mechanism of action in purine metabolism

An In-depth Technical Guide to the Mechanism of Action of 8-Amino-Inosine in Purine Metabolism

Abstract

8-Amino-Inosine is a synthetic purine nucleoside analog that has garnered significant interest within the scientific community for its potent effects on purine metabolism and its resultant physiological activities, including diuretic, natriuretic, and immunomodulatory properties. This technical guide provides an in-depth exploration of the core mechanisms by which 8-Amino-Inosine exerts its effects, primarily through its interaction with Purine Nucleoside Phosphorylase (PNPase). We will dissect its dual role as both a competitive substrate and a prodrug for a potent PNPase inhibitor, the downstream metabolic consequences of this interaction, and potential secondary mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of 8-Amino-Inosine's molecular pharmacology, complete with detailed experimental protocols and pathway visualizations.

Introduction: The Centrality of Purine Metabolism

Purine metabolism comprises two main pathways: the de novo synthesis pathway, which builds purine rings from simpler precursors, and the salvage pathway, which recycles pre-formed purine bases and nucleosides. These pathways are critical for the synthesis of DNA and RNA, cellular energy transfer (ATP, GTP), and signal transduction.[1] Key enzymes within these pathways represent critical nodes for therapeutic intervention in a variety of diseases, including cancer, autoimmune disorders, and viral infections.

Two such enzymes of paramount importance are Purine Nucleoside Phosphorylase (PNPase) and Inosine Monophosphate Dehydrogenase (IMPDH) .

-

PNPase is a key enzyme in the salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides (like inosine and guanosine) to their respective purine bases (hypoxanthine and guanine) and ribose-1-phosphate.[2] Its inhibition is particularly consequential for lymphocyte function.

-

IMPDH catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides, the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP).[3][4] This makes it a critical regulator of the intracellular guanine nucleotide pool required for cellular proliferation.[3]

8-Amino-Inosine, a structural analog of the endogenous nucleoside inosine, serves as a powerful pharmacological probe and potential therapeutic agent by directly intervening in this intricate metabolic network.

Core Mechanism of Action: The Dual-Action Engagement with Purine Nucleoside Phosphorylase (PNPase)

The primary and most well-documented mechanism of action for 8-Amino-Inosine is its complex interaction with PNPase. It does not act as a simple inhibitor but rather as a competitive substrate that is enzymatically converted into a potent competitive inhibitor of the same enzyme.[5][6]

8-Amino-Inosine as a Competitive Substrate

8-Amino-Inosine is recognized by the active site of PNPase and undergoes phosphorolysis in a manner analogous to the natural substrate, inosine. This reaction cleaves the glycosidic bond, releasing the purine base, 8-Aminohypoxanthine , and ribose-1-phosphate.[5] The fact that the natural substrate, inosine, can competitively inhibit this metabolic conversion confirms that 8-Amino-Inosine is indeed a competitive substrate for PNPase.[5]

8-Aminohypoxanthine: The Inhibitory Metabolite

The product of the enzymatic reaction, 8-Aminohypoxanthine, is a potent competitive inhibitor of PNPase.[5][6] It binds to the enzyme's active site but is not effectively processed, thereby blocking the binding and turnover of natural substrates like inosine and guanosine. Therefore, 8-Amino-Inosine functions as a prodrug, where its administration leads to the in-situ generation of the active inhibitory molecule.[5]

Enzyme Inhibition Kinetics

The inhibitory potency of 8-Amino-Inosine and its related analogs has been quantified using recombinant human PNPase (rhPNPase). These studies confirm a competitive mode of inhibition.[5][7]

| Compound | Role | Target | Ki (Inhibition Constant) | Reference |

| 8-Amino-Inosine | Competitive Substrate/Inhibitor | rhPNPase | 35 - 48 µmol/L | [5],[7] |

| 8-Aminohypoxanthine | Competitive Inhibitor | rhPNPase | Potency similar to 8-Amino-Inosine | [5] |

| 8-Aminoguanine | Competitive Inhibitor | rhPNPase | 2.8 µmol/L | [5],[7] |

Table 1: Comparative Inhibition Constants for 8-Aminopurines against rhPNPase. The lower Ki value for 8-Aminoguanine indicates a significantly higher binding affinity and inhibitory potency compared to 8-Amino-Inosine.

Downstream Metabolic and Cellular Consequences

The inhibition of PNPase by the 8-Amino-Inosine-derived metabolite, 8-Aminohypoxanthine, triggers a significant shift in the purine metabolome, leading to a cascade of downstream cellular effects.

Rebalancing the Purine Metabolome

PNPase inhibition effectively creates a metabolic blockade in the purine salvage pathway. This leads to:

-

Accumulation of PNPase Substrates: Intracellular and interstitial levels of inosine and guanosine increase significantly.[1][8]

-

Depletion of PNPase Products: The production of hypoxanthine and guanine is reduced, which in turn decreases the flux towards uric acid, the final product of purine degradation in humans.[1][8]

This "rebalancing" from pro-oxidant purines like hypoxanthine towards tissue-protective purines like inosine is a central tenet of the therapeutic action of 8-aminopurines.[1][8]

Immunomodulatory Effects and T-Cell Function

The consequences of PNPase inhibition are particularly profound in lymphocytes.

-

Selective T-Cell Toxicity: Genetic deficiency in PNPase leads to a severe T-cell immunodeficiency. Pharmacological inhibition mimics this effect. The accumulation of deoxyguanosine (a PNPase substrate) leads to its phosphorylation and the buildup of deoxyguanosine triphosphate (dGTP), which is toxic to T-lymphoblasts.[9] 8-aminoguanosine (a related compound) in combination with deoxyguanosine demonstrates this selective T-cell toxicity.[9]

-

Inosine as a Bioactive Molecule: The accumulated inosine is not an inert bystander. It has its own immunomodulatory effects, which can include the activation of adenosine A2A receptors, contributing to anti-inflammatory responses.[10][11] Furthermore, under conditions of metabolic stress (e.g., glucose restriction in a tumor microenvironment), T-cells can utilize inosine as an alternative carbon source to fuel their proliferation and effector functions.[12][13] Supplementing CAR-T cell cultures with inosine has been shown to enhance their anti-tumor potency.[14][15]

Potential Secondary Mechanism: Interaction with IMP Dehydrogenase (IMPDH)

While PNPase is the primary target, the structural similarity of 8-Amino-Inosine to endogenous purines suggests other potential interactions within the broader metabolic network. A plausible secondary mechanism involves the inhibition of IMP Dehydrogenase (IMPDH).

This hypothesis is predicated on a two-step intracellular process:

-

Phosphorylation: 8-Amino-Inosine may be phosphorylated by cellular kinases to form its monophosphate nucleotide analog, 8-Amino-Inosine Monophosphate (8-Amino-IMP) .

-

IMPDH Inhibition: It is established that various 8-substituted purine nucleotides, including derivatives of IMP, act as competitive inhibitors of IMPDH.[16] Therefore, 8-Amino-IMP, if formed, could competitively inhibit IMPDH, blocking the de novo synthesis of guanine nucleotides.

This would represent a second, distinct mechanism for disrupting guanine nucleotide pools, complementing the effects of PNPase inhibition on the salvage pathway.

Experimental Protocols for Mechanistic Elucidation

Validating the mechanism of action of compounds like 8-Amino-Inosine requires robust biochemical and cellular assays.

Protocol: In Vitro PNPase Inhibition Assay

This protocol determines the kinetic parameters of PNPase inhibition.

Objective: To measure the Ki of 8-Amino-Inosine and 8-Aminohypoxanthine for recombinant human PNPase (rhPNPase).

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM KH₂PO₄, pH 7.4.

-

Enzyme: Recombinant human PNPase (e.g., 5 ng per reaction).

-

Substrate: Inosine stock solution (e.g., 20 mM), to be used at various final concentrations (e.g., 100-2000 µmol/L).

-

Inhibitor: 8-Amino-Inosine or 8-Aminohypoxanthine stock solution (e.g., 10 mM), to be used at various final concentrations.

-

-

Reaction Setup:

-

In a 96-well plate, combine assay buffer, a fixed concentration of rhPNPase, and varying concentrations of the inhibitor. Pre-incubate for 5 minutes at 30°C.

-

Initiate the reaction by adding varying concentrations of the substrate (inosine). Total reaction volume: 50 µL.

-

-

Incubation: Incubate the reaction mixture for 10 minutes at 30°C. The time should be within the linear range of product formation.

-

Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., 0.1 M HCl).

-

Analysis:

-

Analyze the formation of the product, hypoxanthine, using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm).

-

Quantify hypoxanthine by comparing peak areas to a standard curve.

-

-

Data Analysis:

-

Plot reaction velocity (µmol product/min) against substrate concentration for each inhibitor concentration.

-

Fit the data to the Michaelis-Menten equation for competitive inhibition to determine the Km and Vmax, and calculate the Ki value.[7]

-

Protocol: Cellular Purine Metabolite Profiling

This protocol measures the downstream metabolic impact of 8-Amino-Inosine in a cellular context.

Objective: To quantify changes in intracellular purine nucleosides and bases in a T-lymphoblast cell line (e.g., Jurkat) following treatment with 8-Amino-Inosine.

Methodology:

-

Cell Culture: Culture Jurkat T-cells to a density of approximately 1x10⁶ cells/mL.

-

Treatment: Treat cells with a range of 8-Amino-Inosine concentrations (e.g., 0, 10, 50, 100 µM) for a specified time (e.g., 4, 12, or 24 hours).

-

Cell Harvesting:

-

Rapidly harvest cells by centrifugation at 4°C.

-

Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.

-

-

Metabolite Extraction:

-

Resuspend the cell pellet in a pre-chilled extraction solvent (e.g., 80% methanol).

-

Lyse the cells by vigorous vortexing and sonication.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant containing the intracellular metabolites.

-

-

Analysis (LC-MS/MS):

-

Analyze the extracted metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Use a method optimized for the separation and detection of polar metabolites like inosine, guanosine, hypoxanthine, and guanine.

-

Quantify metabolites based on stable isotope-labeled internal standards and standard curves.

-

-

Data Normalization and Analysis:

-

Normalize metabolite levels to the total protein concentration or cell number of the original sample.

-

Perform statistical analysis to identify significant changes in metabolite pools between treated and untreated groups.

-

Conclusion and Future Directions

The mechanism of action of 8-Amino-Inosine in purine metabolism is centered on its role as a prodrug for the competitive inhibition of Purine Nucleoside Phosphorylase.[5][6] This action leads to a profound rebalancing of the purine metabolome, increasing the levels of immunomodulatory nucleosides like inosine while depleting downstream bases.[8] These metabolic shifts are the foundation for its observed diuretic and immunomodulatory activities.

Future research should focus on:

-

Validating the Secondary Mechanism: Directly investigating the intracellular phosphorylation of 8-Amino-Inosine and its potential inhibitory effect on IMPDH is a critical next step.

-

Therapeutic Applications: The potent and selective effects on T-cell metabolism and function suggest that 8-Amino-Inosine and related compounds could be valuable in the development of novel therapies for autoimmune diseases and as adjuncts to cancer immunotherapy, such as CAR-T cell therapy.[14][15]

-

In Vivo Pharmacokinetics/Pharmacodynamics: A deeper understanding of how 8-Amino-Inosine is metabolized and how it affects purine pools in different tissues in vivo will be crucial for translating its promising preclinical profile into clinical applications.

By continuing to unravel the intricate pharmacology of 8-Amino-Inosine, the scientific community can better harness its potential for therapeutic benefit.

References

-

Jackson, E. K., et al. (2022). 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity. The Journal of Pharmacology and Experimental Therapeutics, 382(1), 1-10. [Link]

-

Jackson, E. K., et al. (2023). 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

PubMed. (2022). 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

ResearchGate. (2022). Effects of 8-aminoguanine, 8-aminohypoxanthine, and 8-aminoinosine on... The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Kazmers, I. S., et al. (1981). Inhibition of purine nucleoside phosphorylase by 8-aminoguanosine: selective toxicity for T lymphoblasts. Science, 214(4525), 1137-9. [Link]

-

Bzowska, A., et al. (1988). Purine nucleoside phosphorylase. Structure-activity relationships for substrate and inhibitor properties of N-1-, N-7-, and C-8-substituted analogues. Journal of Biological Chemistry, 263(19), 9212-7. [Link]

-

Bennett, L. L., et al. (1975). Metabolism and metabolic effects of 8-azainosine and 8-azaadenosine. Cancer Research, 35(10), 2906-14. [Link]

-

Wang, R., et al. (2020). Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction. Nature Metabolism, 2(7), 635-647. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Inosine? [Link]

-

Jackson, E. K. (2024). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. Function. [Link]

-

Skibo, E. B., & Meyer, R. B. (1981). Inhibition of inosinic acid dehydrogenase by 8-substituted purine nucleotides. Journal of Medicinal Chemistry, 24(10), 1155-61. [Link]

-

ResearchGate. (2023). The inhibitory effect of inosine on synaptic transmission and... European Journal of Pharmacology. [Link]

-

Lee, C., et al. (2022). Inosine: A bioactive metabolite with multimodal actions in human diseases. Frontiers in Immunology, 13, 1011039. [Link]

-

Mabley, J. G., et al. (2003). Inosine Exerts a Broad Range of Antiinflammatory Effects in a Murine Model of Acute Lung Injury. Annals of Surgery, 237(3), 414-422. [Link]

-

Patsnap Synapse. (2024). What is Inosine used for? [Link]

-

de Almeida, J. P., et al. (2013). The antidepressant-like effect of inosine in the FST is associated with both adenosine A1 and A2A receptors. Purinergic Signalling, 9(3), 349-356. [Link]

-

ResearchGate. (2020). Inosine can support human T effector cell proliferation and function in the absence of glucose. Nature Metabolism. [Link]

-

Nature. (2020). Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction. Nature Metabolism. [Link]

-

Wikipedia. (n.d.). Inosine-5′-monophosphate dehydrogenase. [Link]

-

Haskó, G., Sitkovsky, M. V., & Szabó, C. (2004). Immunomodulatory and neuroprotective effects of inosine. Trends in Pharmacological Sciences, 25(3), 152-7. [Link]

-

Wang, R., et al. (2020). Inosine can support proliferation and function of mouse T eff cells... ResearchGate. [Link]

-

Chen, L., et al. (2022). Inosine monophosphate dehydrogenase type1 sustains tumor growth in hepatocellular carcinoma. Cancer Communications, 42(4), 346-361. [Link]

-

Gornik, B., et al. (2019). Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases. Molecules, 24(17), 3201. [Link]

-

Stanford University. (2024). Supplementation with inosine improves CAR-T cell metabolism and anti-tumor effects. Stanford University Technology Licensing. [Link]

-

Stone, T. W., et al. (2020). The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias. Cellular Signalling, 72, 109633. [Link]

-

Wikipedia. (n.d.). IMPDH1. [Link]

-

Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism and Inhibition. Chemical Reviews, 109(7), 2903-2928. [Link]

-

UniProt. (n.d.). Inosine-5'-monophosphate dehydrogenase - Homo sapiens (Human). [Link]

-

Klysz, D. D., et al. (2024). Inosine induces stemness features in CAR-T cells and enhances potency. Cancer Cell, 42(2), 266-282.e8. [Link]

-

Wikipedia. (n.d.). Inosine. [Link]

Sources

- 1. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Inosine? [synapse.patsnap.com]

- 3. Inosine-5′-monophosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of purine nucleoside phosphorylase by 8-aminoguanosine: selective toxicity for T lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inosine: A bioactive metabolite with multimodal actions in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Supplementation with inosine improves CAR-T cell metabolism and anti-tumor effects | Explore Technologies [techfinder.stanford.edu]

- 15. Inosine induces stemness features in CAR-T cells and enhances potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of inosinic acid dehydrogenase by 8-substituted purine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Amino-Inosine: Discovery, History, and Scientific Core

This guide provides a comprehensive technical overview of 8-Amino-Inosine, a synthetic purine nucleoside analog. It is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its discovery, synthesis, mechanism of action, and potential therapeutic applications.

Part 1: Introduction to 8-Amino-Inosine

Overview and Chemical Identity

8-Amino-Inosine is a synthetic derivative of the naturally occurring purine nucleoside, inosine.[1] Its defining feature is an amino group (-NH2) at the 8th position of the purine ring, a modification that confers distinct biological properties compared to its parent molecule.

Table 1: Chemical Identity of 8-Amino-Inosine

| Property | Value |

| IUPAC Name | 8-amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6,9-dihydro-3H-purin-6-one |

| CAS Number | 13389-16-7 |

| Molecular Formula | C10H13N5O5 |

| Molecular Weight | 283.24 g/mol |

| Appearance | Off-White Solid |

| Solubility | Slightly soluble in DMSO and Water |

| Storage | Refrigerator, under inert atmosphere |

Significance in Purine Nucleoside Analogs Research

The field of medicinal chemistry has long recognized the therapeutic potential of purine nucleoside analogs. By mimicking endogenous nucleosides, these compounds can modulate critical cellular pathways, including nucleic acid synthesis, enzymatic activity, and cell signaling. 8-Amino-Inosine has garnered significant interest due to its diverse pharmacological profile, which includes the inhibition of purine nucleoside phosphorylase (PNPase), potential immunomodulatory activities, and anti-leukemic effects.[2][3] This unique combination of properties makes it a valuable molecular probe for research and a promising scaffold for drug discovery.

Part 2: Discovery and Historical Development

Pioneering Synthesis of 8-Substituted Purine Nucleosides

The scientific journey of 8-Amino-Inosine is intertwined with the broader exploration of 8-substituted purine nucleosides. A landmark 1967 publication by Long, Robins, and Townsend detailed the synthesis of a series of 8-amino- and 8-substituted aminopurine nucleosides, providing the foundational chemistry for accessing compounds like 8-Amino-Inosine.[1] This seminal work catalyzed further investigation into the structure-activity relationships of modifications at the 8-position of the purine scaffold.

Key Milestones in 8-Amino-Inosine Research

Since its initial synthesis, the understanding of 8-Amino-Inosine's biological effects has evolved through several key research phases:

-

Early Enzymatic Studies: Initial research focused on the interaction of 8-substituted purines with enzymes of the purine metabolic pathway. The discovery that the related analog, 8-aminoguanine, was a potent inhibitor of purine nucleoside phosphorylase (PNPase) prompted the investigation of other 8-amino substituted purines, including 8-Amino-Inosine.

-

Elucidation of Diuretic Properties: More recent investigations have established the diuretic and natriuretic effects of 8-Amino-Inosine, directly linking its PNPase inhibitory activity to changes in renal function.[2]

-

Anti-leukemic Potential: The promising cytotoxic activity of 8-aminoadenosine in multiple myeloma cell lines spurred research into the anti-cancer potential of other 8-amino substituted nucleosides, including 8-Amino-Inosine.[3]

-

Immunomodulatory Investigations: Building on the known immunomodulatory roles of inosine and other purine nucleosides, current research is actively exploring the specific effects of 8-Amino-Inosine on the immune system.

Part 3: Synthesis and Chemical Characterization

Chemical Synthesis of 8-Amino-Inosine

The chemical synthesis of 8-Amino-Inosine is typically accomplished via a multi-step sequence, often commencing with the more readily available precursor, 8-bromoinosine.[4]

8-Bromoinosine serves as a crucial intermediate. It can be prepared from inosine through direct bromination of the purine ring.

The bromine atom at the 8-position of 8-bromoinosine is susceptible to nucleophilic displacement by an azide ion. This transformation is typically achieved by treating 8-bromoinosine with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at an elevated temperature.[4]

The final step involves the reduction of the azido group in 8-azidoinosine to the corresponding primary amine. This is commonly accomplished through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[4]

Caption: Synthetic pathway of 8-Amino-Inosine.

Physicochemical Properties

As detailed in Table 1, 8-Amino-Inosine is an off-white solid with limited solubility in water and common organic solvents. For long-term storage, it is recommended to keep the compound in a refrigerator under an inert atmosphere.

Spectroscopic Data Analysis

The structural integrity of synthesized 8-Amino-Inosine is confirmed using standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are employed to verify the presence of the ribose and purine moieties and to confirm the successful installation of the amino group at the C8 position.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the accurate molecular weight, thereby confirming the elemental composition of the molecule.

Part 4: Mechanism of Action and Biological Activities

Inhibition of Purine Nucleoside Phosphorylase (PNPase)

One of the most well-documented biological activities of 8-Amino-Inosine is its inhibition of the enzyme purine nucleoside phosphorylase (PNPase).[2]

8-Amino-Inosine functions as a competitive inhibitor of PNPase. It also serves as a substrate for the enzyme, being metabolized to 8-aminohypoxanthine, which itself is a competitive inhibitor of PNPase.[2] This inhibition leads to an accumulation of the enzyme's substrates, namely inosine and guanosine, and a corresponding decrease in its products, hypoxanthine and guanine.

Caption: Mechanism of PNPase inhibition by 8-Amino-Inosine.

The inhibition of PNPase by 8-Amino-Inosine has been demonstrated to induce both diuresis (increased urine production) and natriuresis (increased sodium excretion).[2] This physiological response is attributed to the accumulation of inosine, which can activate adenosine receptors in the kidneys, leading to an increase in renal blood flow and subsequently enhanced excretion of water and sodium.[5]

Interaction with Adenosine Receptors

Given its structural resemblance to adenosine and inosine, 8-Amino-Inosine is a candidate for interaction with the four subtypes of adenosine receptors: A1, A2A, A2B, and A3.

Inosine has been identified as a selective agonist for the A3 adenosine receptor and a functional agonist for the A2A receptor.[6][7] The introduction of the 8-amino group in 8-Amino-Inosine is expected to modulate its binding affinity and functional activity at these receptors. A comprehensive characterization of the interaction of 8-Amino-Inosine with each adenosine receptor subtype requires further investigation using competitive binding assays and functional assays, such as those measuring cyclic AMP (cAMP) levels.[8]

Immunomodulatory Effects

Inosine is known to possess immunomodulatory properties, suggesting that 8-Amino-Inosine may also influence immune responses.[9]

Studies have shown that inosine can suppress the production of pro-inflammatory cytokines, including TNF-α, IL-1, and IL-12, without affecting the production of the anti-inflammatory cytokine IL-10.[9] The specific impact of 8-Amino-Inosine on the cytokine expression profiles of various immune cell types, such as macrophages and T-cells, remains an important area for future research.

Inosine has been demonstrated to support the proliferation and function of T-cells, especially in glucose-deficient environments.[3] Determining whether 8-Amino-Inosine shares these characteristics or exerts distinct effects on T-cell biology is essential for understanding its immunomodulatory potential.

The NF-κB signaling pathway plays a pivotal role in regulating inflammation and immunity.[10] Certain purine analogs have been shown to modulate this pathway. Furthermore, some 8-substituted guanosine analogs are known to activate Toll-like receptor 7 (TLR7). The potential for 8-Amino-Inosine to influence NF-κB activation or to act as a ligand for TLRs warrants further investigation.

Anti-leukemic Activity

The promising anti-cancer activity of 8-amino-adenosine in multiple myeloma has prompted the investigation of 8-Amino-Inosine for similar therapeutic potential.[3]

The proposed anti-leukemic mechanism of 8-amino-adenosine involves its uptake by cancer cells and subsequent phosphorylation to 8-amino-adenosine triphosphate (8-amino-ATP). It is hypothesized that 8-Amino-Inosine may undergo a similar metabolic activation to its triphosphate derivative within malignant cells.

8-Amino-ATP has been shown to inhibit transcription by acting as a competitive inhibitor of ATP during mRNA synthesis, leading to premature chain termination.[9] This disruption of transcription ultimately triggers apoptosis in cancer cells. The potential for 8-Amino-Inosine to induce a similar cascade of events is a central focus of its investigation as an anti-leukemic agent.

Part 5: Applications in Research and Drug Development

As a Pharmacological Tool to Study Purine Metabolism

With its specific inhibitory action on PNPase, 8-Amino-Inosine serves as a valuable pharmacological tool for elucidating the roles of purine nucleosides in a variety of physiological and pathological contexts.

Potential Therapeutic Applications

The diuretic and natriuretic properties of 8-Amino-Inosine suggest its potential utility in the management of conditions associated with fluid overload, such as congestive heart failure and hypertension.[5]

The demonstrated anti-leukemic activity of related 8-amino-purine nucleosides positions 8-Amino-Inosine as a compelling candidate for further evaluation as a therapeutic agent for hematological cancers.[3]

The potential immunomodulatory effects of 8-Amino-Inosine could be harnessed for the treatment of inflammatory and autoimmune diseases, pending a detailed understanding of its specific actions on immune cells.

Part 6: Experimental Protocols

Synthesis of 8-Amino-Inosine from 8-Bromoinosine

Materials:

-

8-Bromoinosine

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H2)

-

Methanol (MeOH)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Azidation: In a suitable reaction vessel, dissolve 8-bromoinosine in DMF. Add sodium azide and heat the mixture (e.g., to 70°C). Monitor the reaction's progress using thin-layer chromatography (TLC). Upon completion, allow the reaction to cool and perform an appropriate work-up to isolate the crude 8-azidoinosine. Purify the product using column chromatography.[4]

-

Reduction: Dissolve the purified 8-azidoinosine in methanol. Add a catalytic quantity of 10% Pd/C. Expose the mixture to a hydrogen atmosphere (e.g., via a balloon or a dedicated hydrogenation apparatus). Monitor the reaction by TLC. Once the reaction is complete, remove the catalyst by filtration and concentrate the filtrate to obtain crude 8-Amino-Inosine. Purify the final product by recrystallization or column chromatography.[4]

-

Characterization: Confirm the identity and purity of the synthesized 8-Amino-Inosine through NMR and mass spectrometry analysis.

In Vitro PNPase Inhibition Assay

Materials:

-

Recombinant human PNPase

-

Inosine (substrate)

-

Phosphate buffer

-

8-Amino-Inosine (inhibitor)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, inosine, and PNPase in a suitable buffer.

-

Add a range of concentrations of 8-Amino-Inosine to the reaction mixture.

-

Initiate the reaction and monitor the conversion of inosine to hypoxanthine by measuring the increase in absorbance at a specific wavelength (e.g., 293 nm) over time.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the IC50 value for 8-Amino-Inosine by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Cell-Based cAMP Assay for Adenosine Receptor Activation

Materials:

-

A cell line engineered to express the adenosine receptor subtype of interest (e.g., CHO-A1, HEK-A2A).

-

8-Amino-Inosine

-

Forskolin (a direct adenylyl cyclase activator, used as a positive control)

-

A commercial cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

-

Plate the cells in a multi-well format and allow them to attach overnight.

-

Treat the cells with a dilution series of 8-Amino-Inosine for a predetermined time. Include appropriate controls, such as a known agonist for the receptor and a vehicle control.

-

Lyse the cells and quantify the intracellular cAMP levels using a commercial assay kit, following the manufacturer's protocol.

-

To assess potential antagonism, pre-incubate the cells with 8-Amino-Inosine prior to stimulation with a known agonist.

-

Analyze the resulting data to determine whether 8-Amino-Inosine functions as an agonist or antagonist at the specific adenosine receptor subtype being tested.[8]

Part 7: Conclusion and Future Perspectives

8-Amino-Inosine stands as a compelling example of a synthetic purine nucleoside analog with a diverse and promising range of biological activities. Its well-defined role as a PNPase inhibitor has provided a clear mechanism for its observed diuretic and natriuretic effects. The potential for this molecule to act as an anti-leukemic agent and an immunomodulator presents exciting opportunities for future research and therapeutic innovation.

Key areas for future exploration include a thorough characterization of its interactions with all four adenosine receptor subtypes and a comprehensive evaluation of its immunomodulatory profile in relevant in vitro and in vivo models. These future studies will be instrumental in fully realizing the therapeutic potential of this intriguing molecule.

Part 8: References

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 3. Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small Molecule CD38 Inhibitors: Synthesis of 8-Amino-N1-inosine 5′-monophosphate, Analogues and Early Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PMC [pmc.ncbi.nlm.nih.gov]

- 6. content-assets.jci.org [content-assets.jci.org]

- 7. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inosine inhibits inflammatory cytokine production by a posttranscriptional mechanism and protects against endotoxin-induced shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NF-κB - Wikipedia [en.wikipedia.org]

biological functions of 8-Amino-Inosine

An In-Depth Technical Guide to the Biological Functions of 8-Amino-Inosine

Executive Summary

8-Amino-Inosine is a purine nucleoside analog that has emerged as a significant pharmacological agent due to its distinct biological activities. This guide provides a comprehensive technical overview of its core mechanism of action, downstream physiological effects, and potential therapeutic applications. The primary function of 8-Amino-Inosine is its role as an inhibitor of purine nucleoside phosphorylase (PNPase), a key enzyme in the purine salvage pathway. This inhibition leads to a significant shift in the purine metabolome, primarily the accumulation of endogenous inosine.

The elevated levels of inosine subsequently act as a functional agonist at various adenosine receptors, mediating a range of effects, most notably potent diuretic, natriuretic, and immunomodulatory activities. This document will detail these mechanisms, provide field-proven experimental protocols for their evaluation, and explore future directions for research and drug development.

The Central Role of the Purine Salvage Pathway

To comprehend the function of 8-Amino-Inosine, one must first understand its target: the purine salvage pathway. This metabolic pathway recycles purine bases (like hypoxanthine and guanine) that result from the degradation of nucleic acids, converting them back into nucleosides and nucleotides. A pivotal enzyme in this process is Purine Nucleoside Phosphorylase (PNPase). PNPase catalyzes the reversible phosphorolysis of inosine and guanosine to their respective bases, hypoxanthine and guanine, and ribose-1-phosphate.

8-Amino-Inosine intervenes at this critical juncture. By inhibiting PNPase, it effectively blocks the degradation of inosine, leading to its accumulation in the cellular and interstitial environment.[1][2]

Primary Mechanism: Competitive Inhibition of PNPase

8-Amino-Inosine functions as a competitive substrate for PNPase.[3] Its structure is sufficiently similar to the natural substrate, inosine, allowing it to bind to the active site of the enzyme. This competitive inhibition prevents the breakdown of endogenous inosine and guanosine.[3] Furthermore, 8-Amino-Inosine is metabolized by PNPase to 8-aminohypoxanthine, which is also a competitive inhibitor of the enzyme.[3]

The direct consequence of this action is a measurable shift in the urinary purine profile: the ratios of hypoxanthine-to-inosine and guanine-to-guanosine are significantly reduced, a key biomarker confirming in vivo PNPase inhibition.[3]

| Compound | Primary Action | Effect on Purine Ratios | Reference |

| 8-Amino-Inosine | Competitive PNPase Substrate/Inhibitor | ↓ Hypoxanthine/Inosine Ratio | [3] |

| 8-Aminohypoxanthine | Competitive PNPase Inhibitor | ↓ Hypoxanthine/Inosine Ratio | [3] |

| 8-Aminoguanine | Competitive PNPase Inhibitor | ↓ Guanine/Guanosine Ratio | [1][3] |

Downstream Pharmacological Effects

The accumulation of endogenous inosine is the primary driver of the diverse biological activities of 8-Amino-Inosine. Inosine, once considered biologically inert, is now recognized as a potent signaling molecule that functions as an agonist for adenosine receptors.[4][5][6]

Renal Function: Diuresis and Natriuresis

One of the most pronounced effects of 8-Amino-Inosine is the induction of diuresis (increased urine production), natriuresis (increased sodium excretion), and mild glucosuria (increased glucose excretion).[2][3][7]

Causality of Experimental Choice: To determine the mechanism, researchers hypothesized that the elevated inosine levels were activating adenosine receptors in the kidney. By using adenosine receptor knockout rats, they demonstrated that the diuretic and natriuretic effects of related PNPase inhibitors were absent in A2B receptor knockout rats, but persisted in A1 and A2A knockouts.[1] This pinpoints the A2B receptor as the critical mediator. The activation of A2B receptors in the kidney increases renal medullary blood flow, which in turn enhances the kidney's ability to excrete sodium and water.[1][2]

Immunomodulatory Functions

Inosine exerts potent immunomodulatory and anti-inflammatory effects, which can be harnessed by treatment with 8-Amino-Inosine.[6][8] Inosine is a functional agonist for multiple adenosine receptors, including A1, A2A, and A3, each of which is expressed on various immune cells and can mediate distinct downstream effects.[5][6][9]

-

A2A Receptor Activation: This is often associated with anti-inflammatory effects, including the suppression of pro-inflammatory cytokines like TNF-α and the enhancement of anti-inflammatory cytokines.[5][10] Inosine-mediated A2A activation can also be crucial for enhancing the efficacy of cancer immunotherapies by supporting CD8+ T-cell function.[11]

-

A3 Receptor Activation: Inosine is a selective agonist of the A3 receptor, and its activation can stimulate mast cell degranulation.[4]

-

Cytokine Modulation: Studies on inosine pranobex, an immunomodulatory drug containing inosine, show it can enhance the secretion of Th1 cytokines like TNF-α and IFN-γ while suppressing the Th2 cytokine IL-10 in stimulated lymphocytes.[8]

This dual pro-inflammatory and anti-inflammatory potential suggests that the net effect of 8-Amino-Inosine is context-dependent, making it a versatile tool for modulating immune responses.

Neuroprotective Potential

Inosine itself has demonstrated significant neuroprotective and axogenic (promoting axon growth) properties in preclinical models of stroke, spinal cord injury, and multiple sclerosis.[12][13][14] The therapeutic potential stems from its ability to reduce inflammation, act as an antioxidant (via its metabolite, uric acid), and stimulate axonal regrowth.[12][15][16] By providing a sustained elevation of endogenous inosine, 8-Amino-Inosine represents a promising strategy to leverage these neuroprotective benefits.

Methodologies for Preclinical Evaluation

Evaluating the requires a multi-tiered approach, from initial synthesis to in vivo functional assays.

Synthesis of 8-Amino-Purine Nucleosides

The synthesis of 8-amino-purine nucleosides typically involves a multi-step process starting from a commercially available precursor like 8-bromoinosine.

Protocol: Representative Synthesis of 8-Amino-Inosine Analogues

-

N1-Ribosylation: Start with a protected 8-bromoinosine (e.g., 2′,3′,5′-tri-O-acetyl-8-bromoinosine). React it with a protected ribofuranose in the presence of a base like DBU (1,8-Diazabicyclo[11.5.0]undec-7-ene) and a Lewis acid catalyst such as Trimethylsilyl trifluoromethanesulfonate to attach a second ribose moiety at the N1 position.[17]

-

Azide Substitution: The 8-bromo group is then displaced by an azide group using sodium azide. This reaction proceeds via nucleophilic aromatic substitution.[17]

-

Reduction to Amine: The 8-azido group is reduced to the 8-amino group. A common method is catalytic hydrogenation using palladium on charcoal (Pd/C) under a hydrogen atmosphere.[17]

-

Deprotection: Finally, the acetyl protecting groups on the ribose sugars are removed, typically using saturated methanolic ammonia, to yield the final 8-amino-inosine product.[17]

-

Purification: Throughout the synthesis, purification at each step is critical. This is typically achieved using column chromatography (e.g., silica gel) and final product purity is confirmed by HPLC, Mass Spectrometry, and NMR.

In Vitro Evaluation: Receptor Binding Assays

To quantify the interaction between the accumulating inosine and its target adenosine receptors, competitive radioligand binding assays are the gold standard.

Protocol: Adenosine Receptor Competitive Binding Assay

-

Membrane Preparation: Prepare cell membrane fractions from cell lines engineered to overexpress a specific human adenosine receptor subtype (e.g., A1, A2A, A2B, or A3).

-

Assay Setup: In a multiwell filter plate, combine the cell membrane preparation, a known concentration of a high-affinity radioligand specific for the receptor subtype (e.g., [3H]CGS 21680 for A2AR), and varying concentrations of the competitor ligand (inosine).[5][18]

-

Incubation: Incubate the plates to allow the binding to reach equilibrium.

-

Separation: Separate the bound radioligand from the free (unbound) radioligand by vacuum filtration. The filter plate captures the membranes with the bound ligand.[18]

-

Quantification: Add scintillation cocktail to the wells and quantify the radioactivity using a microplate scintillation counter.[18]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding). This value is used to calculate the binding affinity (Ki).

Sources

- 1. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. content-assets.jci.org [content-assets.jci.org]

- 5. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 7. researchgate.net [researchgate.net]

- 8. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Inosine: A bioactive metabolite with multimodal actions in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inosine – a multifunctional treatment for complications of neurologic injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. What is Inosine used for? [synapse.patsnap.com]

- 15. Inosine - Wikipedia [en.wikipedia.org]

- 16. Inosine in Neurodegenerative Diseases: From the Bench to the Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Small Molecule CD38 Inhibitors: Synthesis of 8-Amino-N1-inosine 5′-monophosphate, Analogues and Early Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

The Structure-Activity Relationship of 8-Amino-Inosine: A Technical Guide for Drug Discovery Professionals

Abstract

8-Amino-Inosine, a fascinating purine nucleoside analog, has emerged as a molecule of significant interest in contemporary drug discovery. Its diverse biological activities, stemming from interactions with key enzymes and receptors, present a compelling scaffold for the development of novel therapeutics. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 8-Amino-Inosine. We will delve into its synthesis, explore its interactions with critical targets such as CD38 and Purine Nucleoside Phosphorylase (PNPase), and elucidate its immunomodulatory potential through engagement with Toll-Like Receptors and adenosine receptors. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the chemical space of 8-Amino-Inosine and unlock its therapeutic promise.

Introduction: The Therapeutic Potential of a Modified Purine

In the intricate world of purine metabolism and signaling, subtle structural modifications can unlock profound biological consequences. 8-Amino-Inosine, distinguished from its parent nucleoside inosine by the introduction of an amino group at the 8-position of the purine ring, exemplifies this principle. This seemingly minor alteration dramatically reshapes the molecule's electronic and steric properties, granting it access to a unique spectrum of biological targets.

Initial investigations have revealed 8-Amino-Inosine's capacity to modulate key players in cellular signaling and metabolism, including the ectoenzyme CD38, a critical regulator of intracellular calcium, and Purine Nucleoside Phosphorylase (PNPase), an enzyme central to the purine salvage pathway.[1] Furthermore, emerging evidence points towards its role as an immunomodulator, a characteristic of immense interest in immuno-oncology and the treatment of inflammatory diseases.

This guide will systematically dissect the SAR of 8-Amino-Inosine, providing a framework for understanding how modifications to its core structure influence its biological activity. By understanding these relationships, we can rationally design next-generation analogs with enhanced potency, selectivity, and therapeutic efficacy.

The Chemical Landscape: Synthesis of 8-Amino-Inosine and Its Derivatives

The synthesis of 8-Amino-Inosine and its analogs is a critical first step in exploring their therapeutic potential. A common and effective strategy involves the modification of a readily available starting material, 8-bromoinosine.

General Synthetic Approach

A versatile synthetic route to 8-substituted inosine analogs, including 8-Amino-Inosine, is outlined below. This multi-step process allows for the introduction of diverse functionalities at the 8-position, facilitating a thorough exploration of the SAR.[2]

Detailed Experimental Protocol: Synthesis of 8-Amino-N1-Inosine-5'-monophosphate (a key analog)

The following protocol details the synthesis of a crucial analog, 8-NH2-N1-IMP, highlighting the practical steps involved in generating these molecules for biological evaluation.[2]

Step 1: N1-Ribosylation of Protected 8-Bromoinosine

-

To a solution of 2′,3′,5′-tri-O-acetyl-8-bromoinosine (1.0 eq) in dichloromethane (DCM), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 eq).

-

Stir the mixture for 30 minutes at room temperature.

-

Add 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1.1 eq) and cool the solution to -78 °C.

-

Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (4.0 eq) dropwise and continue stirring for 45 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional hour.

-

Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with DCM.

-

Purify the crude product by column chromatography to yield N1-(2″,3″,5″-Tri-O-acetyl-β-D-ribofuranosyl)−2′,3′,5′-tri-O-acetyl−8-bromoinosine.[2]

Step 2: Azide Substitution

-

Dissolve the protected 8-bromoinosine derivative (1.0 eq) in dimethylformamide (DMF).

-

Add sodium azide (NaN3) (excess) and heat the mixture to 70 °C.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

After cooling, partition the reaction mixture between water and an organic solvent (e.g., ethyl acetate).

-

Isolate and purify the 8-azido derivative.[2]

Step 3: Reduction to the Amine

-

Dissolve the 8-azido derivative in ethanol (EtOH).

-

Add Palladium on carbon (Pd/C) (catalytic amount).

-

Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the 8-amino derivative.[2]

Step 4: Global Deprotection

-

Treat the protected 8-aminoinosine derivative with a solution of saturated methanolic ammonia.

-

Stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure to yield the final 8-Amino-Inosine analog.[2]

Core Target Interactions and Structure-Activity Relationships

The therapeutic potential of 8-Amino-Inosine is intrinsically linked to its ability to interact with specific biological targets. Here, we explore the SAR of 8-Amino-Inosine in the context of two key enzymes: CD38 and PNPase.

Inhibition of the Ectoenzyme CD38

CD38 is a multifunctional enzyme that plays a crucial role in calcium signaling through its synthesis and hydrolysis of cyclic ADP-ribose (cADPR).[3] Dysregulation of CD38 activity is implicated in various diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target. 8-Amino-Inosine derivatives have emerged as potent inhibitors of CD38's hydrolase activity.[2]

A systematic study of 8-substituted-N1-inosine 5'-monophosphate (N1-IMP) analogs has provided valuable insights into the SAR for CD38 inhibition.[2]

Key SAR Findings for CD38 Inhibition:

-

The 5'-Phosphate Group is Essential: The presence of the 5'-phosphate group on the ribose moiety is critical for potent inhibitory activity. Analogs lacking this group exhibit significantly reduced or no activity.[1][2] Replacement of the phosphate with a sulfonamide bioisostere was not successful in retaining activity.[1]

-

The 8-Amino Group Confers Potency: Among various substituents at the 8-position (e.g., -H, -Br, -N3), the amino group (-NH2) consistently yields the most potent inhibitors. 8-NH2-N1-IMP is a notable example, with an IC50 of 7.6 μM.[1][2]

-

Modifications at the N9-Position are Tolerated: Replacement of the "southern" ribose with an N9-butyl linker is well-tolerated and can even lead to improved inhibitory activity in related cyclic analogs.[2]

| Compound | 8-Substituent | N9-Substituent | 5'-Modification | IC50 (µM) for CD38 Hydrolysis Inhibition | Reference |

| 8-NH2-N1-IMP | -NH2 | Ribose | Phosphate | 7.6 | [2] |

| 8-Br-N1-IMP | -Br | Ribose | Phosphate | >1000 | [2] |

| N1-IMP | -H | Ribose | Phosphate | 14 | [2] |

| 8-N3-N1-IMP | -N3 | Ribose | Phosphate | 460 | [2] |

| 8-NH2-N1-Inosine | -NH2 | Ribose | Hydroxyl | Low mM activity | [2] |

| 8-NH2-N9-hydroxybutyl-N1-Inosine | -NH2 | Hydroxybutyl | Hydroxyl | Low mM activity | [2] |

Experimental Protocol: CD38 Hydrolase Activity Inhibition Assay

This fluorometric assay is designed to measure the glycohydrolase activity of CD38 and can be adapted for high-throughput screening of inhibitors.[3]

-

Prepare a master mix containing 4x CD38 hydrolase buffer and water.

-

Add the master mix to the wells of a 384-well black plate.

-

Add the test compound (e.g., 8-Amino-Inosine analog) or a control inhibitor (e.g., apigenin) to the appropriate wells.

-

Add the CD38 enzyme to all wells except the "Blank".

-

Incubate the plate for 30 minutes at room temperature with slow shaking.

-

Add the fluorescent substrate N6-etheno-NAD (ε-NAD).

-

Measure the fluorescence at an excitation of 300 nm and an emission of 410 nm. A decrease in fluorescence intensity compared to the no-inhibitor control indicates inhibition of CD38 hydrolase activity.[3]

Inhibition of Purine Nucleoside Phosphorylase (PNPase)

PNPase is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to their corresponding bases and ribose-1-phosphate. Inhibition of PNPase can lead to the accumulation of its substrates, such as inosine and guanosine, which have immunomodulatory and neuroprotective effects.[4][5] 8-Amino-Inosine has been identified as a competitive inhibitor of PNPase.[4]

Key SAR Insights for PNPase Inhibition:

-

Competitive Inhibition: 8-Amino-Inosine acts as a competitive substrate for PNPase.[4]

-

Metabolism to a More Potent Inhibitor: 8-Amino-Inosine is metabolized by PNPase to 8-aminohypoxanthine, which is also a competitive inhibitor of the enzyme. This dual mechanism of action contributes to its overall inhibitory effect.[4]

-

Structural Similarity to Substrates: The structural resemblance of 8-Amino-Inosine to the natural PNPase substrate inosine is the basis for its inhibitory activity.

Experimental Protocol: PNPase Inhibition Assay

This assay measures the conversion of inosine to hypoxanthine by PNPase and can be used to determine the inhibitory potential of compounds like 8-Amino-Inosine.[6]

-

Prepare a reaction mixture containing recombinant human PNPase (rhPNPase), a buffer (e.g., 50 mmol/L KH2PO4, pH 7.4), and bovine serum albumin.

-

Add the test inhibitor (8-Amino-Inosine or its analogs) at various concentrations.

-

Initiate the reaction by adding the substrate, inosine.

-

Incubate the reaction for a defined period at 30°C.

-

Stop the reaction and analyze the formation of hypoxanthine by high-performance liquid chromatography (HPLC) with UV detection.[6]

-

Calculate the Ki value for competitive inhibition by fitting the data to the appropriate kinetic models.

Immunomodulatory and Anticancer Activities: Expanding the Therapeutic Horizon

Beyond its effects on specific metabolic enzymes, 8-Amino-Inosine and its close structural relatives exhibit promising immunomodulatory and anticancer properties. These activities are often mediated through interactions with cell surface receptors and intracellular signaling pathways.

Engagement of Toll-Like Receptors (TLRs)

TLRs are a class of pattern recognition receptors that play a critical role in the innate immune system. Activation of TLRs, particularly TLR7 and TLR8 which recognize single-stranded RNA, can trigger potent anti-viral and anti-tumor immune responses.[7][8] Inosine itself has been shown to modulate RNA sensing by TLR7 and TLR8. Given its structural similarity, 8-Amino-Inosine is a compelling candidate for investigation as a TLR agonist.

Experimental Protocol: TLR7/8 Activation in Human PBMCs

This assay measures the induction of cytokine production in human peripheral blood mononuclear cells (PBMCs) as a readout for TLR7/8 activation.[9][10]

-

Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Plate the PBMCs in a 96-well plate.

-

Stimulate the cells with various concentrations of the test compound (8-Amino-Inosine analog) or a known TLR7/8 agonist (e.g., R848) as a positive control.

-

Incubate the plate for 24 hours at 37°C in a CO2 incubator.

-

Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and Type I interferons (e.g., IFN-α) using enzyme-linked immunosorbent assay (ELISA).[9][10]

Interaction with Adenosine Receptors

Inosine is known to exert some of its biological effects through adenosine receptors, particularly the A2A and A3 subtypes.[11][12] Activation of the A2A receptor, for instance, can lead to immunosuppressive effects. 8-Amino-Inosine, as a structural analog of inosine, may also interact with these receptors, potentially contributing to its overall pharmacological profile.

Anticancer Activity and Modulation of Intracellular Signaling

The closely related analog, 8-amino-adenosine, has demonstrated significant anticancer activity, particularly in hematological malignancies.[13] Its mechanism of action involves intracellular phosphorylation to its triphosphate form, which then interferes with RNA synthesis and depletes intracellular ATP levels.[14] Furthermore, 8-amino-adenosine has been shown to inhibit key survival and proliferation signaling pathways, including the Akt/mTOR and Erk pathways.[13] Given the structural similarities, it is highly probable that 8-Amino-Inosine shares some of these anticancer mechanisms.

Future Directions and Conclusion

The exploration of the structure-activity relationship of 8-Amino-Inosine is an ongoing and exciting field of research. While significant progress has been made in understanding its interactions with targets like CD38 and PNPase, several avenues warrant further investigation:

-

Systematic SAR studies against a broader range of targets, including TLRs and adenosine receptors, are needed to fully delineate its pharmacological profile.

-

X-ray crystallography studies of 8-Amino-Inosine and its analogs in complex with their target proteins would provide invaluable structural insights for rational drug design.

-

In vivo studies are essential to translate the promising in vitro findings into tangible therapeutic benefits.

References

-

AMSBIO. (n.d.). CD38 Inhibitor Screening Assay Kit (Hydrolase Activity). Retrieved from [Link]

-

Watt, J. M., Graeff, R., & Potter, B. V. L. (2021). Small Molecule CD38 Inhibitors: Synthesis of 8-Amino-N1-inosine 5′-monophosphate, Analogues and Early Structure-Activity Relationship. Molecules, 26(23), 7165. [Link]

-

Gandhi, V., Ayres, M. L., Halgren, R. G., Kofonow, A., Keating, M. J., & Plunkett, W. (2010). 8-Aminoadenosine inhibits Akt/mTOR and Erk signaling in mantle cell lymphoma. Blood, 116(25), 5654–5663. [Link]

-

University of Bath's research portal. (2021). Small Molecule CD38 Inhibitors: Synthesis of 8-Amino-N1-Inosine 5'-Monophosphate, Analogues and Early Structure-Activity Relationship. Retrieved from [Link]

-

Pickering, C. R., Struckhoff, A. P., & Caskey, L. S. (1978). Analogues of 8-azainosine. Journal of medicinal chemistry, 21(8), 818–821. [Link]

-

BellBrook Labs. (n.d.). Exploring CD38, CD39, and CD73 Biochemical Assays for Immuno-Oncology Research. Retrieved from [Link]

-

ResearchGate. (n.d.). Inosine activity is reversed by adenosine receptor blockade. Retrieved from [Link]

-